molecular formula C21H27FN6O B2970140 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034209-97-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2970140
CAS No.: 2034209-97-5
M. Wt: 398.486
InChI Key: JQXAAFTXFGOFJK-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a piperidin-1-yl group at position 4. A cyclopropanecarboxamide moiety, linked via a methyl group to the triazine ring, is further substituted with a 4-fluorophenyl group. Key structural attributes include:

  • Triazine core: Facilitates hydrogen bonding and π-π interactions, common in kinase inhibitors and antimicrobial agents.
  • Dimethylamino group: Enhances solubility and electronic effects.
  • Piperidinyl group: Modulates lipophilicity and membrane permeability.
  • 4-Fluorophenyl cyclopropanecarboxamide: The fluorine atom improves metabolic stability, while the cyclopropane ring adds conformational rigidity .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXAAFTXFGOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Triazine Core

    • Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.

    • Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.

  • Attachment of the Cyclopropanecarboxamide Group

    • Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form this compound.

Industrial Production Methods

On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.

  • Reduction: : The compound can be reduced to amines using hydrogenation techniques.

  • Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.

  • Reduction: : Catalysts like Pd/C with hydrogen gas.

  • Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to respective amines.

  • Substitution: : Corresponding substituted triazine derivatives.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.

Biology

Medicine

Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.

Industry

Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Triazine and Heterocyclic Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Inferred)
Target Compound 1,3,5-Triazine Dimethylamino, Piperidinyl, 4-fluorophenyl ~550 Kinase inhibition, Anticancer*
Netupitant () Pyridine Trifluoromethyl, Piperazinyl 578.59 Antiemetic (NK1 receptor antagonist)
1141895-52-4 () 1,3,5-Triazine Trifluoromethyloxy phenyl, Piperidine ~547 Unknown (likely kinase-targeted)
BAC-C12 () Quaternary Ammonium Alkyl chain (C12) ~335 Surfactant, Antimicrobial

*Inferred based on triazine derivatives’ known roles in kinase targeting .

Key Observations:
  • Core Structure : The triazine core in the target compound and 1141895-52-4 enables diverse binding modes compared to Netupitant’s pyridine core. Triazines are more polar, favoring interactions with ATP-binding pockets in kinases.
  • Substituent Effects: The 4-fluorophenyl group in the target compound may enhance selectivity for hydrophobic binding pockets, analogous to trifluoromethyl groups in Netupitant . Piperidinyl vs. Piperazinyl: Piperazinyl groups (Netupitant) increase basicity and solubility, while piperidinyl groups (target compound) improve lipophilicity and blood-brain barrier penetration . Dimethylamino vs. Trifluoromethyloxy: The electron-donating dimethylamino group may stabilize charge-transfer interactions, whereas trifluoromethyloxy (in 1141895-52-4) enhances electronegativity and metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison Using Experimental and Predicted Data
Property Target Compound Netupitant () 1141895-52-4 ()
LogP ~3.2 (predicted) 4.1 ~3.8
Water Solubility Moderate Low Moderate
CMC (Critical Micelle Concentration) Not reported Not applicable Not applicable
Protein Binding (%) ~90 (predicted) 95 ~88
Key Findings:
  • LogP : The target compound’s LogP (~3.2) suggests balanced lipophilicity, suitable for oral bioavailability. Netupitant’s higher LogP (4.1) aligns with its CNS activity .
  • Water Solubility: The dimethylamino group in the target compound likely improves solubility compared to Netupitant’s trifluoromethyl-dominated structure.

Methodological Considerations in Similarity Assessment ()

  • Fingerprint-Based Methods : Highlight shared functional groups (e.g., triazine cores), but may overlook 3D conformational differences.
  • Shape-Based Methods : Critical for comparing bulky substituents (e.g., cyclopropane vs. trifluoromethyl groups).
  • QSAR Models: Predict that the target compound’s dimethylamino group improves solubility compared to nitro groups in antimycobacterial agents () .

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